2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is C13H19ClN6O3S . The structure includes a triazaspiro[4.5]decan ring, which is a type of spirocyclic compound where a nitrogen atom forms part of the junction between the two rings .Scientific Research Applications
Receptor Agonist Research
Compounds related to 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide have been studied for their potential as receptor agonists. For example, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one exhibit high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays, suggesting potential applications in receptor-targeted therapies (Röver et al., 2000).
Antiviral Research
Spirothiazolidinone derivatives, structurally similar to the chemical , have been synthesized and evaluated for their antiviral activity. Some of these compounds demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential in antiviral drug development (Apaydın et al., 2020).
Anticancer and Antidiabetic Applications
Research into spirothiazolidines analogs, which share structural elements with the compound , has revealed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds in this class have shown promising results as alpha-amylase and alpha-glucosidase inhibitors, indicating potential applications in antidiabetic therapies (Flefel et al., 2019).
Pharmaceutical Chemistry and Synthesis
The compound and its related structures have been the subject of synthetic chemistry research, exploring novel methods for creating complex spiro compounds. These studies contribute to the broader field of pharmaceutical chemistry by developing new synthetic pathways and methodologies (Kuroyan et al., 1995).
Receptor-Based Mechanism Studies
Research into compounds structurally related to this compound includes studies on their receptor-based mechanisms of action. These studies are crucial for understanding how such compounds interact with biological systems, potentially leading to new drug discoveries (Watson et al., 2005).
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-21-16(24)18(20-17(21)25)8-11-22(12-9-18)13-15(23)19-10-7-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSHOBCGQWYOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NCCC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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